molecular formula C7H6O3 B582490 OD CAS No. 1219798-37-4

OD

Cat. No. B582490
CAS RN: 1219798-37-4
M. Wt: 141.14
InChI Key: LUSZGTFNYDARNI-CBYSEHNBSA-N
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Description

Organic dye (OD) is a synthetic compound that is widely used in various fields such as textile, printing, and biomedical research. The unique optical properties of OD make it an ideal candidate for fluorescence imaging and labeling.

Mechanism of Action

The mechanism of action of OD involves the absorption of light energy by the dye molecule, followed by the emission of light at a longer wavelength. The absorption and emission spectra of OD are dependent on the chemical structure of the dye molecule. The fluorescence properties of OD are influenced by various factors such as pH, temperature, and solvent polarity.
Biochemical and Physiological Effects
The biochemical and physiological effects of OD are dependent on the concentration and duration of exposure. OD has been shown to have low toxicity and is generally considered safe for use in biomedical research. However, prolonged exposure to high concentrations of OD can lead to cell damage and death.

Advantages and Limitations for Lab Experiments

The advantages of using OD in lab experiments include its high sensitivity, specificity, and versatility. OD can be easily conjugated to various biomolecules such as antibodies, peptides, and nucleic acids. The limitations of using OD in lab experiments include its photobleaching and phototoxicity properties. Photobleaching refers to the loss of fluorescence intensity over time, while phototoxicity refers to the damage caused to cells and tissues by prolonged exposure to light.

Future Directions

The future directions of OD research include the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. One of the key areas of research is the development of OD-based biosensors for the detection of disease biomarkers. Another area of research is the use of OD in photodynamic therapy for the treatment of cancer. The development of OD-based theranostics, which combines diagnostic and therapeutic capabilities, is also an area of active research.
Conclusion
In conclusion, OD is a versatile compound that has found widespread use in various fields such as textile, printing, and biomedical research. The unique optical properties of OD make it an ideal candidate for fluorescence imaging and labeling. The continued research and development of OD-based technologies hold great promise for the future of biomedical research and clinical applications.

Synthesis Methods

The synthesis of OD involves the reaction of a dye precursor with a coupling agent. The coupling agent facilitates the formation of covalent bonds between the dye precursor and the target molecule. The reaction conditions such as temperature, pH, and reaction time play a crucial role in determining the yield and purity of the final product. The purification of OD is achieved by various methods such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

OD has been extensively used in biomedical research for fluorescence imaging and labeling. The fluorescent properties of OD make it an excellent tool for tracking the movement and localization of molecules in living cells and tissues. OD has also been used for the detection of biomolecules such as proteins, nucleic acids, and carbohydrates. The use of OD in biomedical research has led to the development of various diagnostic and therapeutic applications.

properties

CAS RN

1219798-37-4

Product Name

OD

Molecular Formula

C7H6O3

Molecular Weight

141.14

IUPAC Name

4,6,7-trideuterio-1,3-benzodioxol-5-ol

InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D

InChI Key

LUSZGTFNYDARNI-CBYSEHNBSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)O

synonyms

3,4-(Methylenedioxy)phenol--d3

Origin of Product

United States

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